Guanosine 5'-phosphoimidazolide

Übersicht

Beschreibung

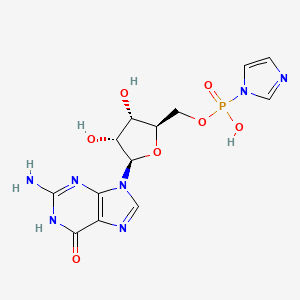

Guanosine 5’-phosphoimidazolide is a chemically modified nucleotide derivative of guanosine monophosphate. It is characterized by the presence of an imidazole group attached to the phosphate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of guanosine 5’-phosphoimidazolide typically involves the reaction of guanosine monophosphate with imidazole derivatives. One common method includes dispersing guanosine in dimethylformamide (DMF) and cooling the solution to below 10°C. Trimethylsilyl chloride (TBSCl) is then added in two batches, and the reaction is monitored by high-performance liquid chromatography (HPLC). After the reaction, water is added to precipitate the product, which is then filtered and washed .

Industrial Production Methods: While specific industrial production methods for guanosine 5’-phosphoimidazolide are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve maintaining low temperatures and using appropriate solvents and reagents to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Guanosine 5’-phosphoimidazolide undergoes various chemical reactions, including nucleophilic substitution and hydrolysis. The compound can react with nucleophiles such as nucleoside monophosphates to form dinucleotides. It also undergoes hydrolysis to yield guanosine monophosphate and imidazole .

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions with nucleoside monophosphates (e.g., guanosine, adenosine, uridine) in aqueous phosphate buffers at pH 6.9 to 7.7.

Hydrolysis: Catalyzed by general bases such as phosphate monoanion and dianion.

Major Products:

Nucleoside 5’-monophosphate: Formed through hydrolysis.

Dinucleotides: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Role in Nucleic Acid Research

1.1. RNA Synthesis

ImpG serves as a substrate for RNA synthesis in vitro, facilitating the study of RNA polymerases and other enzymes involved in nucleic acid metabolism. The compound mimics guanosine triphosphate (GTP), allowing researchers to investigate the mechanisms of RNA transcription and the fidelity of nucleotide incorporation during synthesis.

- Case Study : A study demonstrated that ImpG can be incorporated into RNA strands, providing insights into the kinetics of RNA polymerization and the effects of various inhibitors on enzyme activity .

1.2. Investigating Polyamine Interactions

Research has utilized ImpG to explore interactions between nucleotides and polyamines, which are essential for cellular processes such as cell growth and differentiation. The reactivity of ImpG with natural polyamines like spermine and spermidine has been studied to understand their roles in stabilizing RNA structures.

- Data Table: Reactivity of ImpG with Polyamines

| Polyamine | Product Formed | Stability (pH Range) |

|---|---|---|

| Spermine | PA-pG (Spermine-ImpG) | 4 < pH < 8 |

| Spermidine | PA-pG (Spermidine-ImpG) | 4 < pH < 8 |

This table summarizes the stability of products formed from the reaction of ImpG with different polyamines under varying pH conditions .

Mechanistic Studies

2.1. Hydrolysis Kinetics

ImpG has been extensively studied for its hydrolysis kinetics, which is crucial for understanding its reactivity and stability under physiological conditions. The hydrolysis rates vary with pH, providing valuable information on how environmental factors influence nucleotide behavior.

- Findings : Experiments showed that at higher temperatures (75°C), the hydrolysis rate of ImpG increases significantly, indicating its potential instability in biological systems .

Potential Therapeutic Applications

3.1. Antiviral Activity

Recent studies have suggested that compounds related to ImpG may exhibit antiviral properties by inhibiting viral replication mechanisms. The ability to mimic natural nucleotides allows these compounds to interfere with viral RNA synthesis.

- Case Study : Research indicated that analogs of ImpG could inhibit the replication of certain viruses by acting as competitive inhibitors for viral polymerases, thus opening avenues for developing antiviral therapies .

Advances in Synthetic Applications

4.1. Abiotic Nucleotide Synthesis

ImpG plays a role in abiotic synthesis pathways, contributing to our understanding of prebiotic chemistry and the origins of life theories. Its ability to form under simulated early Earth conditions provides insights into how nucleotides could have originated.

Wirkmechanismus

The mechanism of action of guanosine 5’-phosphoimidazolide involves its ability to act as a nucleophile and participate in nucleophilic substitution reactions. It facilitates the formation of phosphodiester bonds between nucleotides, which is crucial for RNA synthesis. Additionally, guanosine derivatives interact with adenosine receptors and modulate adenosine transmission, contributing to their neuroprotective and anti-tumorigenic effects .

Vergleich Mit ähnlichen Verbindungen

- Guanosine 5’-monophosphate imidazolide

- Guanosine 5’-phosphate 2-methylimidazolide

- Adenosine 5’-phosphoimidazolide

Uniqueness: Guanosine 5’-phosphoimidazolide is unique due to its specific structure, which allows it to participate in non-enzymatic RNA synthesis and form stable nucleotide derivatives. Its ability to interact with nucleophiles and facilitate the formation of phosphodiester bonds distinguishes it from other similar compounds .

Biologische Aktivität

Introduction

Guanosine 5'-phosphoimidazolide (ImpG) is a nucleotide analog that plays a significant role in biochemical processes, particularly in RNA synthesis and protein interactions. Its unique structure, characterized by an imidazole group linked to the phosphate, enhances its reactivity and biological activity compared to standard nucleotides. This article explores the biological activity of ImpG, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is derived from guanosine monophosphate (GMP) by the addition of an imidazole group to the phosphate. The chemical structure can be represented as follows:

Table 1: Comparison of Guanosine Derivatives

| Compound | Molecular Formula | Biological Role |

|---|---|---|

| Guanosine 5'-monophosphate | C₁₀H₁₃N₅O₄P | Precursor for RNA synthesis |

| Guanosine 5'-triphosphate | C₁₀H₁₄N₅O₁₄P₃ | Energy currency, signaling molecule |

| This compound | C₁₀H₁₂N₅O₇P | Reactive intermediate in RNA synthesis |

Nucleophilicity and Reactivity

ImpG exhibits enhanced nucleophilicity due to the presence of the imidazole group, which facilitates its participation in nucleophilic attacks during RNA synthesis. Research indicates that ImpG can effectively react with various substrates, forming stable adducts with polyamines and other nucleophiles . This property makes it a valuable tool in studying RNA polymerization and enzymatic reactions.

Role in RNA Synthesis

ImpG is utilized as a substrate in vitro for RNA polymerases, where it can initiate RNA synthesis more efficiently than traditional nucleotides. Its ability to form stable complexes with RNA polymerase enhances transcriptional fidelity and efficiency . Additionally, studies have shown that ImpG can influence the formation of G-quadruplex structures, which are critical for regulating gene expression .

Study on Polyamine Reactions

A significant study investigated the reactions between ImpG and natural polyamines such as spermine and spermidine. The findings revealed that these reactions produced stable guanosine-polyamine derivatives, which could have implications for understanding cellular signaling pathways . The study highlighted the importance of pH in modulating these reactions, indicating that ImpG's reactivity varies across physiological conditions.

Implications for Gene Regulation

Research has demonstrated that ImpG can alter gene expression patterns by affecting transcription factor binding. For instance, it has been shown to enhance the activity of certain transcription factors involved in immune responses, suggesting potential therapeutic applications in modulating immune functions .

Inhibition Studies

Further investigations into the inhibitory effects of ImpG derivatives on DNA and RNA synthesis revealed promising results. Compounds derived from ImpG were found to inhibit RNA polymerase activity in mouse liver tumor cells, indicating potential applications in cancer research .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N7O7P/c14-13-17-10-7(11(23)18-13)16-5-20(10)12-9(22)8(21)6(27-12)3-26-28(24,25)19-2-1-15-4-19/h1-2,4-6,8-9,12,21-22H,3H2,(H,24,25)(H3,14,17,18,23)/t6-,8-,9-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUZUNMTEUIDKC-WOUKDFQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N7O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989004 | |

| Record name | 9-{5-O-[Hydroxy(1H-imidazol-1-yl)phosphoryl]pentofuranosyl}-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69281-33-0 | |

| Record name | Guanosine 5'-phosphoimidazolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069281330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[Hydroxy(1H-imidazol-1-yl)phosphoryl]pentofuranosyl}-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.